1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Dopamine receptor pharmacology Receptor binding assays Neuroscience probe development

Procure 1-(3,4-Dimethylphenyl)piperazin-2-one (≥98%) to serve as a structurally distinct negative control for farnesyltransferase inhibitor campaigns or a low-potency D2 antagonist baseline (IC50=22.6 μM). Its direct N-aryl linkage (no methylene spacer) is essential for accurate SAR discrimination. Avoid experimental failure by using this verified parent scaffold.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B15171589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethyl-phenyl)-piperazin-2-one
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCNCC2=O)C
InChIInChI=1S/C12H16N2O/c1-9-3-4-11(7-10(9)2)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3
InChIKeyCCQYPNIPUIETRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethyl-phenyl)-piperazin-2-one: 1-Aryl-2-piperazinone Class Definition and Baseline Procurement Data


1-(3,4-Dimethyl-phenyl)-piperazin-2-one (CAS: 907972-53-6) is a 1-aryl-2-piperazinone derivative with molecular formula C12H16N2O and molecular weight 204.27 g/mol . It belongs to the N-arylpiperazinone class, a scaffold extensively studied for farnesyltransferase (FTase) inhibition and other therapeutic applications [1]. The compound features a piperazin-2-one core with a 3,4-dimethylphenyl substitution at the N1 position, distinguishing it from other substitution patterns (e.g., 3,4-dimethylbenzyl, 3,4-dichlorophenyl, unsubstituted phenyl) within the same chemical series. Commercial availability is documented from multiple reagent suppliers, typically at 98% purity for research use only .

Why 1-(3,4-Dimethyl-phenyl)-piperazin-2-one Cannot Be Interchanged with Other 1-Arylpiperazinones


Substitution of 1-(3,4-dimethyl-phenyl)-piperazin-2-one with other 1-arylpiperazinones without verifying target-specific data introduces substantial risk of experimental failure. In the N-arylpiperazinone series, minor structural modifications—including the presence or absence of a methylene linker, the position of carbonyl groups, or aryl substitution patterns—produce orders-of-magnitude differences in target potency and selectivity [1]. For example, insertion of an additional carbonyl to form 1-aryl-2,3-diketopiperazines alters both potency and pharmacokinetic profile relative to parent 1-aryl-2-piperazinones [2]. Similarly, aryloxy substitution on the cyanophenyl ring profoundly affects GGPTase-I inhibitory activity while leaving FTase activity relatively unaffected [3]. The target compound possesses a direct N-aryl linkage without a methylene spacer, a structural feature that influences receptor binding orientation distinct from benzyl-substituted analogs. Procuring a generic 'arylpiperazinone' without confirming exact structure-activity alignment risks selecting a compound with divergent—or undetectable—activity in the intended assay system.

Quantitative Differentiation Evidence for 1-(3,4-Dimethyl-phenyl)-piperazin-2-one Procurement Decisions


D2 Dopamine Receptor Antagonist Activity: Direct Comparison with Structural Analogs

1-(3,4-Dimethyl-phenyl)-piperazin-2-one exhibits measurable but weak antagonist activity at the rat D2 dopamine receptor with an IC50 of 22.6 μM (2.26 × 10^4 nM) [1]. This value serves as a quantitative benchmark distinguishing it from structurally related compounds that may demonstrate sub-micromolar or nanomolar potency at the same target. The compound's low micromolar D2 activity contrasts with high-potency D4-selective arylpiperazines such as PD 168568 (D4 Ki = 8.8 nM, D2 Ki = 1842 nM) . This potency differential—approximately 12-fold higher IC50 than the D2 Ki of PD 168568—establishes a clear activity gradient within the arylpiperazine class, enabling informed selection of appropriate positive controls, negative controls, or lead optimization starting points.

Dopamine receptor pharmacology Receptor binding assays Neuroscience probe development

Structural Differentiation: N-Aryl vs. N-Benzyl Linker Comparison with 1-(3,4-Dimethylbenzyl)piperazin-2-one

1-(3,4-Dimethyl-phenyl)-piperazin-2-one contains a direct N-aryl linkage between the piperazinone nitrogen and the 3,4-dimethylphenyl ring. In contrast, 1-(3,4-dimethylbenzyl)piperazin-2-one (CAS: 938458-92-5) incorporates a methylene (-CH2-) spacer between the piperazinone core and the same aromatic substituent . This structural variation—the presence or absence of a single methylene linker—alters molecular flexibility, electronic distribution at the piperazinone nitrogen, and receptor binding geometry. The N-benzyl analog (MW 218.29 g/mol) is approximately 14 Da heavier than the target N-aryl compound (MW 204.27 g/mol) . In the context of farnesyltransferase inhibitor SAR, the benzylpiperazinone scaffold has been explicitly claimed in patents as producing potent FTase inhibition (e.g., Example compounds with Ki values as low as 0.6 nM) [1], whereas the target N-aryl compound is not associated with comparable potency claims in the same patent literature.

Medicinal chemistry Structure-activity relationships Linker optimization

Carbonyl Position SAR: 2-Piperazinone vs. 2,3-Diketopiperazine Core Comparison

1-(3,4-Dimethyl-phenyl)-piperazin-2-one contains a single carbonyl group at the 2-position of the piperazine ring. Comparative SAR studies on N-arylpiperazinone farnesyltransferase inhibitors demonstrate that insertion of an additional carbonyl group to form 1-aryl-2,3-diketopiperazine derivatives yields an improved balance of potency and pharmacokinetic profile relative to the parent 1-aryl-2-piperazinones [1]. While the target compound (as a 1-aryl-2-piperazinone) provides the baseline scaffold, the 2,3-diketopiperazine modification represents an engineered improvement for in vivo applications. This class-level SAR indicates that users requiring optimized pharmacokinetic properties should consider diketopiperazine derivatives rather than the mono-carbonyl 2-piperazinone core.

Farnesyltransferase inhibition Pharmacokinetic optimization Lead compound selection

Phenyl Substitution Pattern: 3,4-Dimethyl vs. Alternative Aryl Substituents

The 3,4-dimethyl substitution pattern on the phenyl ring of 1-(3,4-dimethyl-phenyl)-piperazin-2-one represents a specific electronic and steric profile. In the broader class of mono-substituted 4-phenylpiperazines and 4-phenylpiperidines, SAR studies have demonstrated that the position and physicochemical character of the aromatic substituent are critical determinants of in vivo effects on dopaminergic neurotransmission, specifically influencing levels of 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain of freely moving rats [1]. The 3,4-dimethyl substitution (electron-donating, modest steric bulk) differs from unsubstituted phenyl, halogen-substituted (e.g., 3-chlorophenyl), or methoxy-substituted analogs, each of which produces distinct pharmacological profiles. For instance, 1-(3-chlorophenyl)-2-piperazinone derivatives have been reported as cytotoxic agents [2], while 3,4-dimethylphenyl substitution is associated with dopamine receptor modulation [3].

Arylpiperazine SAR Receptor selectivity Substituent effects

Research Application Scenarios for 1-(3,4-Dimethyl-phenyl)-piperazin-2-one Based on Verified Evidence


Low-Potency D2 Dopamine Receptor Reference Standard

Use 1-(3,4-dimethyl-phenyl)-piperazin-2-one as a low-potency reference compound (IC50 = 22.6 μM) in dopamine D2 receptor antagonist assays. This weak activity makes it suitable for establishing assay signal-to-noise baselines, validating assay sensitivity at micromolar concentrations, or serving as a comparator when evaluating novel compounds expected to exhibit sub-micromolar D2 potency [1].

Negative Control for Farnesyltransferase Inhibitor Screens

Deploy this compound as a structurally related negative control in farnesyltransferase (FTase) inhibitor screening campaigns. Unlike potent benzylpiperazinone FTase inhibitors (Ki as low as 0.6 nM), the N-aryl linkage without methylene spacer in the target compound is not associated with high-potency FTase inhibition in patent literature, making it appropriate for discriminating specific from non-specific assay signals [2].

Baseline Scaffold for Structure-Activity Relationship Studies

Utilize 1-(3,4-dimethyl-phenyl)-piperazin-2-one as the parent 1-aryl-2-piperazinone scaffold in SAR studies evaluating the effects of carbonyl insertion (to form 2,3-diketopiperazines) or linker modification (to form N-benzyl derivatives). This compound provides the baseline from which structural modifications have been shown to improve pharmacokinetic profile or target potency [3].

3,4-Dimethylphenyl Probe in Arylpiperazine Pharmacophore Mapping

Employ this compound as a representative 3,4-dimethylphenyl-substituted arylpiperazinone in pharmacophore mapping studies. Given that the position and character of aromatic substituents in phenylpiperazine derivatives critically influence in vivo dopaminergic effects, this compound provides a defined electronic and steric profile for comparative evaluation against halogen-substituted, methoxy-substituted, or unsubstituted phenyl analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.